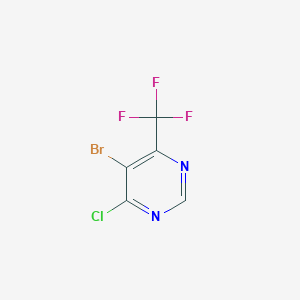

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

Overview

Description

Synthesis Analysis

The synthesis of halogenated pyrimidine derivatives is a topic of interest due to their potential applications. For instance, the regiospecific synthesis of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines has been achieved through reactions of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines . Additionally, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines has been reported, which involves oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate . These methods demonstrate the feasibility of synthesizing complex halogenated pyrimidine structures.

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be confirmed using various spectroscopic techniques. For example, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis . Similarly, the crystal and molecular structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine was determined using X-ray techniques . These studies highlight the importance of structural analysis in understanding the properties of halogenated pyrimidines.

Chemical Reactions Analysis

Halogenated pyrimidines can undergo various chemical reactions, making them versatile intermediates. For instance, 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can be converted into 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement and can undergo palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . The reactivity of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles has also been assessed, although the results indicated that it is not an ideal scaffold for multiple substitution processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure. For example, the presence of halogen functionalities on the pyrimidine nucleus can affect the stability and reactivity of the compounds . The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was performed using FT-IR and NMR spectroscopies, and its non-linear optical (NLO) properties were determined . These studies provide insights into the properties that could be expected from 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.

Scientific Research Applications

Agrochemical Industry

- Field : Agrochemicals

- Application : Trifluoromethylpyridines, which can be synthesized using 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, are used as a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .

- Method : The synthesis involves a vapor-phase reaction .

- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

- Field : Pharmaceuticals

- Application : Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

- Method : The synthesis involves a vapor-phase reaction .

- Results : Many candidates are currently undergoing clinical trials .

Antifungal Activity

- Field : Medicinal and Pharmaceutical Chemistry

- Application : Pyrimidine derivatives containing an amide moiety, which can be synthesized using 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, have shown antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal .

- Method : The synthesis involves the creation of novel pyrimidine derivatives containing an amide moiety .

- Results : Compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited excellent antifungal activity against Phompsis sp., with an EC50 value of 10.5 μg/ml, which is even better than Pyrimethanil (32.1 μg/ml) .

Synthesis of Fluazifop

- Field : Agrochemicals

- Application : 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is used in the synthesis of fluazifop, a herbicide .

- Method : The synthesis involves a vapor-phase reaction .

- Results : Fluazifop was the first trifluoromethylpyridine derivative introduced to the agrochemical market .

Synthesis of Ubrogepant

- Field : Pharmaceuticals

- Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, can be synthesized using 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine .

- Method : The synthesis involves a series of chemical reactions .

- Results : Ubrogepant has been granted market approval and is currently being used in the treatment of migraines .

Safety And Hazards

The safety information for “5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine” includes the following hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRNHGWPQJPTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468218 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

CAS RN |

425392-76-3 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)